molecular formula C6H10N2O3S2 B8302259 Sulfamic acid 2-(4-methyl-5-thiazolyl)ethyl ester

Sulfamic acid 2-(4-methyl-5-thiazolyl)ethyl ester

Cat. No. B8302259
M. Wt: 222.3 g/mol
InChI Key: AAFCYXXTPPQDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamic acid 2-(4-methyl-5-thiazolyl)ethyl ester is a useful research compound. Its molecular formula is C6H10N2O3S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sulfamic acid 2-(4-methyl-5-thiazolyl)ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfamic acid 2-(4-methyl-5-thiazolyl)ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Sulfamic acid 2-(4-methyl-5-thiazolyl)ethyl ester

Molecular Formula

C6H10N2O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl sulfamate

InChI

InChI=1S/C6H10N2O3S2/c1-5-6(12-4-8-5)2-3-11-13(7,9)10/h4H,2-3H2,1H3,(H2,7,9,10)

InChI Key

AAFCYXXTPPQDIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCOS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-5-thiazoleethanol (10.0 g, 0.0698 mole) was dissolved in acetonitrile, chilled, and sulfamoyl chloride (10.44 g, 0.091 mole) was added to the stirred solution. Triethylamine (9.19 g, 0.091 mole) was added dropwise while maintaining the temperature between 20°-25° C. A yellow solid precipitated after the addition was completed. The reaction was stirred at room temperature overnight, evaporated to a residue, and the residue partitioned between ethyl acetate/acetonitrile (1:1) and sodium bicarbonate/sodium chloride (1:1). The organic phase was treated with charcoal, dried (magnesium sulfate), filtered, and evaporated to a residue (9.29 g). The residue was dissolved in a small amount of methanol and isopropanol was added. The first crop (2.0 g) crystallized out of isopropanol as the methanol was evaporated. The crystals were collected and dried to yield 2.0 g (13%) of solid, mp 80°-83° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.44 g
Type
reactant
Reaction Step Two
Quantity
9.19 g
Type
reactant
Reaction Step Three
Name
Yield
13%

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